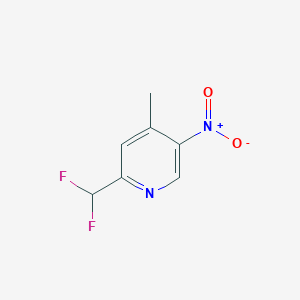
5-(Trifluoromethyl)naphthalene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)naphthalene-1-carbonitrile (5-TFN-CN) is an organic compound with a unique structure and many potential applications in the field of scientific research. It is a colorless liquid with a boiling point of 58°C and an aromatic odor. 5-TFN-CN has been used in a wide range of research applications, ranging from organic synthesis to drug development.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)naphthalene-1-carbonitrile has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. 5-(Trifluoromethyl)naphthalene-1-carbonitrile has also been used as a model compound in studies of the reactivity of trifluoromethyl-substituted aromatics.
Wirkmechanismus
The mechanism of action for 5-(Trifluoromethyl)naphthalene-1-carbonitrile is not fully understood. However, it is believed that the trifluoromethyl group enhances the reactivity of the molecule, allowing it to react with other molecules. This enhanced reactivity is believed to be due to the electron-withdrawing properties of the trifluoromethyl group, which causes the molecule to be more reactive than other aromatic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Trifluoromethyl)naphthalene-1-carbonitrile are not well understood. It is believed that the compound may have some effect on the metabolism of certain drugs, as well as on the metabolism of other organic compounds. However, more research is needed to determine the exact effects of 5-(Trifluoromethyl)naphthalene-1-carbonitrile on the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(Trifluoromethyl)naphthalene-1-carbonitrile in lab experiments is its unique structure, which allows it to be used in a variety of reactions. Its low boiling point also makes it easy to handle and store. However, the compound is also highly reactive, which can make it difficult to control in certain experiments.
Zukünftige Richtungen
The potential future directions for 5-(Trifluoromethyl)naphthalene-1-carbonitrile are vast, as the compound has a wide range of applications in scientific research. Possible future directions include further research into its use as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. Additionally, further research into the biochemical and physiological effects of the compound is necessary to determine its potential uses in drug development. 5-(Trifluoromethyl)naphthalene-1-carbonitrile could also be studied for its potential use as a model compound in studies of the reactivity of trifluoromethyl-substituted aromatics. Finally, 5-(Trifluoromethyl)naphthalene-1-carbonitrile could be studied for its potential use as a food additive or preservative.
Synthesemethoden
5-(Trifluoromethyl)naphthalene-1-carbonitrile can be synthesized through a variety of methods, including the Friedel-Crafts acylation reaction. In this reaction, an aromatic compound is reacted with an acyl chloride in the presence of a Lewis acid, such as aluminum trichloride. The reaction yields the desired product, 5-(Trifluoromethyl)naphthalene-1-carbonitrile, along with the byproduct, hydrochloric acid. Other methods of synthesis include the reaction of naphthalene-1-carbonitrile with trifluoromethyl iodide, or the reaction of trifluoromethylbenzene with naphthalene-1-carbonitrile in the presence of a base.
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)naphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N/c13-12(14,15)11-6-2-4-9-8(7-16)3-1-5-10(9)11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQVKGKXIGBRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyano-5-(trifluoromethyl)naphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














